molecular formula C23H29N3O2 B4921924 (1R,2R)-1-morpholin-4-yl-1'-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-morpholin-4-yl-1'-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4921924
M. Wt: 379.5 g/mol
InChI Key: XYAQLGXYPGWRPO-YADHBBJMSA-N
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Description

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure This compound features a morpholine ring, a pyridine moiety, and a spiro linkage between an indene and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the morpholine and pyridine groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the morpholine group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the pyridine moiety using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic structure could be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Pyridine-Containing Compounds: Molecules with pyridine moieties.

Uniqueness

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol stands out due to its combination of a spirocyclic core with morpholine and pyridine groups, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

(1R,2R)-1-morpholin-4-yl-1'-(pyridin-2-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22-21(26-13-15-28-16-14-26)19-6-1-2-7-20(19)23(22)8-11-25(12-9-23)17-18-5-3-4-10-24-18/h1-7,10,21-22,27H,8-9,11-17H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAQLGXYPGWRPO-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(C3=CC=CC=C23)N4CCOCC4)O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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